3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide
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Overview
Description
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide is a complex organic compound that features a benzimidazole moiety fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrimidine ring is then introduced through a nucleophilic substitution reaction involving 2-chloropyrimidine . The final step involves the coupling of the benzimidazole-pyrimidine intermediate with 4-methylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: N-oxides of benzimidazole
Reduction: Amines from nitro groups
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways essential for cell proliferation and survival . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.
Pyrimidine derivatives: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
What sets 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide apart is its dual functionality, combining the properties of both benzimidazole and pyrimidine rings. This unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential .
Properties
CAS No. |
918870-31-2 |
---|---|
Molecular Formula |
C19H16N6O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methylbenzamide |
InChI |
InChI=1S/C19H16N6O/c1-12-6-7-13(18(20)26)10-15(12)23-19-21-9-8-17(24-19)25-11-22-14-4-2-3-5-16(14)25/h2-11H,1H3,(H2,20,26)(H,21,23,24) |
InChI Key |
VWZHXXJFYDMDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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